4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactionsThe final step involves the formation of the isoquinolinone ring under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
Uniqueness
4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one stands out due to its unique combination of a thiophene ring and an isoquinolinone moiety.
Properties
CAS No. |
651030-24-9 |
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Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[5-[(dimethylamino)methyl]thiophen-2-yl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H16N2O2S/c1-18(2)9-10-6-7-14(21-10)12-8-17-16(20)11-4-3-5-13(19)15(11)12/h3-8,19H,9H2,1-2H3,(H,17,20) |
InChI Key |
FLGDLZPGAWCJLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(S1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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